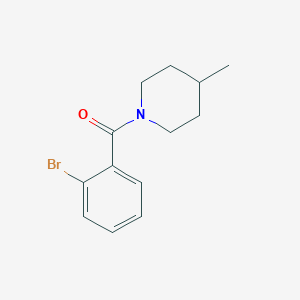![molecular formula C18H19N5O B5516184 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)
2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide" involves several key steps, starting from basic aromatic compounds and proceeding through the formation of tetrazole rings and the attachment of acetamide groups. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide involves X-ray crystallography to confirm the structure, showcasing the intricacies involved in synthesizing such molecules (Al-Hourani et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, often determined by X-ray crystallography, provides detailed insights into the arrangement of atoms within a compound. The structure of similar compounds reveals the spatial configuration and how different groups are oriented, which is crucial for understanding reactivity and interaction with biological targets. For example, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate offers insights into the geometry and intermolecular interactions within the crystal lattice (Lee et al., 2017).
Chemical Reactions and Properties
Chemical properties are significantly influenced by the functional groups present in the molecule. Tetrazole and acetamide functionalities can engage in various chemical reactions, including nucleophilic substitution and hydrogen bonding interactions. These reactions are essential for the chemical versatility and potential bioactivity of the compound. Studies on related molecules, such as the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, highlight the chemical reactivity and potential applications of these compounds (Gul et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, provide essential information for compound characterization and application. These properties are determined by the molecular structure and are crucial for the compound's handling and use in various applications.
Chemical Properties Analysis
The chemical properties, including acidity/basicity (pKa values), reactivity, and stability, are critical for understanding how the compound interacts in chemical and biological systems. For instance, the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides valuable insights into the compound's protonation states and potential biological activity (Duran & Canbaz, 2013).
Scientific Research Applications
Biological Effects and Metabolism
Biological Effects of Acetamide Derivatives : A review discusses the toxicology of acetamide and its derivatives, highlighting the commercial importance and biological consequences of exposure. This information could be relevant when considering the biological activity or safety profile of similar compounds (Kennedy, 2001).
Metabolism of Paracetamol : Insights into the metabolism of paracetamol and genetic differences affecting this process are detailed, suggesting avenues for investigating the metabolism of structurally related compounds (Zhao & Pickering, 2011).
Environmental Impact and Removal
- Acetaminophen in the Environment : The presence of acetaminophen in natural water environments and the challenges in monitoring and removing its degradation products are discussed. This could be relevant for understanding the environmental impact and degradation pathways of similar compounds (Vo et al., 2019).
Novel Mechanisms and Applications
- AMPA Receptor Antagonists : A review on AMPA receptor antagonists highlights potential utility in neurodegeneration, addiction, anxiety, and pain management. Research on similar compounds could explore their interaction with neurotransmitter systems for therapeutic applications (Lea & Faden, 2006).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific molecular targets in the body. The presence of the tetrazole ring might suggest activity as a bioisostere for carboxylic acid groups in drug molecules .
Future Directions
The future directions for research on this compound would depend on its potential applications. If it’s a biologically active compound, it might be studied for its potential therapeutic effects. Alternatively, if it has interesting chemical properties, it might be studied in the context of material science or chemical synthesis .
properties
IUPAC Name |
2-[5-(2-methylphenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-7-5-6-10-16(14)18-20-22-23(21-18)13-17(24)19-12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSAWEXHBMCNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)
![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)
![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)



![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)